

In-Depth Technical Guide: 2-Chloro-3,6-dimethylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091

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Core Compound Overview

2-Chloro-3,6-dimethylquinoxaline, a substituted quinoxaline derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Quinoxaline scaffolds are recognized pharmacophores present in a variety of biologically active compounds, including anticancer and antimicrobial agents. The specific substitutions of a chloro group and two methyl groups on the quinoxaline ring of this compound modulate its physicochemical properties and biological activity, making it a subject of targeted research.

This technical guide provides a comprehensive overview of **2-Chloro-3,6-dimethylquinoxaline**, including its chemical properties, a plausible synthetic route, and its potential role as an inhibitor of the Wnt/β-catenin signaling pathway.

Physicochemical Data

A summary of the key quantitative data for **2-Chloro-3,6-dimethylquinoxaline** is presented below.

Property	Value	Reference
Molecular Formula	$C_{10}H_9ClN_2$	[1] [2]
Molecular Weight	192.65 g/mol	[1] [2]
CAS Number	17911-93-2	[1]
Appearance	Solid (predicted)	
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	
Solubility	Limited solubility in water is expected. Soluble in common organic solvents.	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3,6-dimethylquinoxaline** is not readily available in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for quinoxaline synthesis. The most common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[\[3\]](#)

Experimental Protocol: Plausible Synthesis

Reaction Scheme:

4-Chloro-1,2-diaminobenzene reacts with 2,3-butanedione in a suitable solvent, often under acidic conditions, to yield 6-chloro-2,3-dimethylquinoxaline.

Materials:

- 4-Chloro-1,2-diaminobenzene
- 2,3-Butanedione (Diacetyl)
- Ethanol or Acetic Acid

- Hydrochloric Acid (catalytic amount, optional)
- Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol or acetic acid.
- Add 2,3-butanedione (1.1 equivalents) to the solution.
- If using ethanol as a solvent, a catalytic amount of hydrochloric acid may be added to facilitate the reaction.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash with brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 6-chloro-2,3-dimethylquinoxaline.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a trisubstituted benzene ring. The two methyl groups at positions 2 and 3 would likely appear as singlets in the upfield region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chloro group and the nitrogen atoms in the quinoxaline ring, as well as the electron-donating effect of the methyl groups.

Mass Spectrometry:

The mass spectrum obtained by electron impact (EI) would show a molecular ion peak (M^+) at m/z 192, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ($M+2$) at m/z 194 with an intensity of approximately one-third of the molecular ion peak is expected.^[4] Fragmentation patterns would likely involve the loss of a methyl group ($M-15$) or a chlorine atom ($M-35$), leading to characteristic fragment ions.^{[5][6][7]}
^[8]

Biological Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway.^[9] This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

Experimental Protocol: Wnt/β-catenin Pathway Inhibition Assay (TOP-flash Reporter Assay)

This assay is a common method to screen for inhibitors of the Wnt/β-catenin pathway.

Cell Line:

- A human cancer cell line with a responsive Wnt/β-catenin pathway (e.g., HEK293T, HCT116, or SW480).

Materials:

- TOP-flash and FOP-flash luciferase reporter plasmids.
- A control plasmid expressing Renilla luciferase (for normalization).
- Lipofectamine or other transfection reagent.
- Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway).
- **2-Chloro-3,6-dimethylquinoxaline** (test compound).
- Dual-Luciferase Reporter Assay System.
- Luminometer.

Procedure:

- Cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are co-transfected with the TOP-flash (or FOP-flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
- After 24 hours, the transfection medium is replaced with fresh medium containing Wnt3a to stimulate the Wnt pathway.
- Simultaneously, cells are treated with various concentrations of **2-Chloro-3,6-dimethylquinoxaline** or a vehicle control (e.g., DMSO).
- Following an incubation period of 16-24 hours, the cells are lysed.
- The luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

- The firefly luciferase activity (from TOP/FOP-flash) is normalized to the Renilla luciferase activity.
- The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity in the TOP-flash transfected cells compared to the vehicle-treated control. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.

While specific IC₅₀ values for **2-Chloro-3,6-dimethylquinoxaline** are not available in the public domain, related quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range.[10][11][12][13]

Visualizations

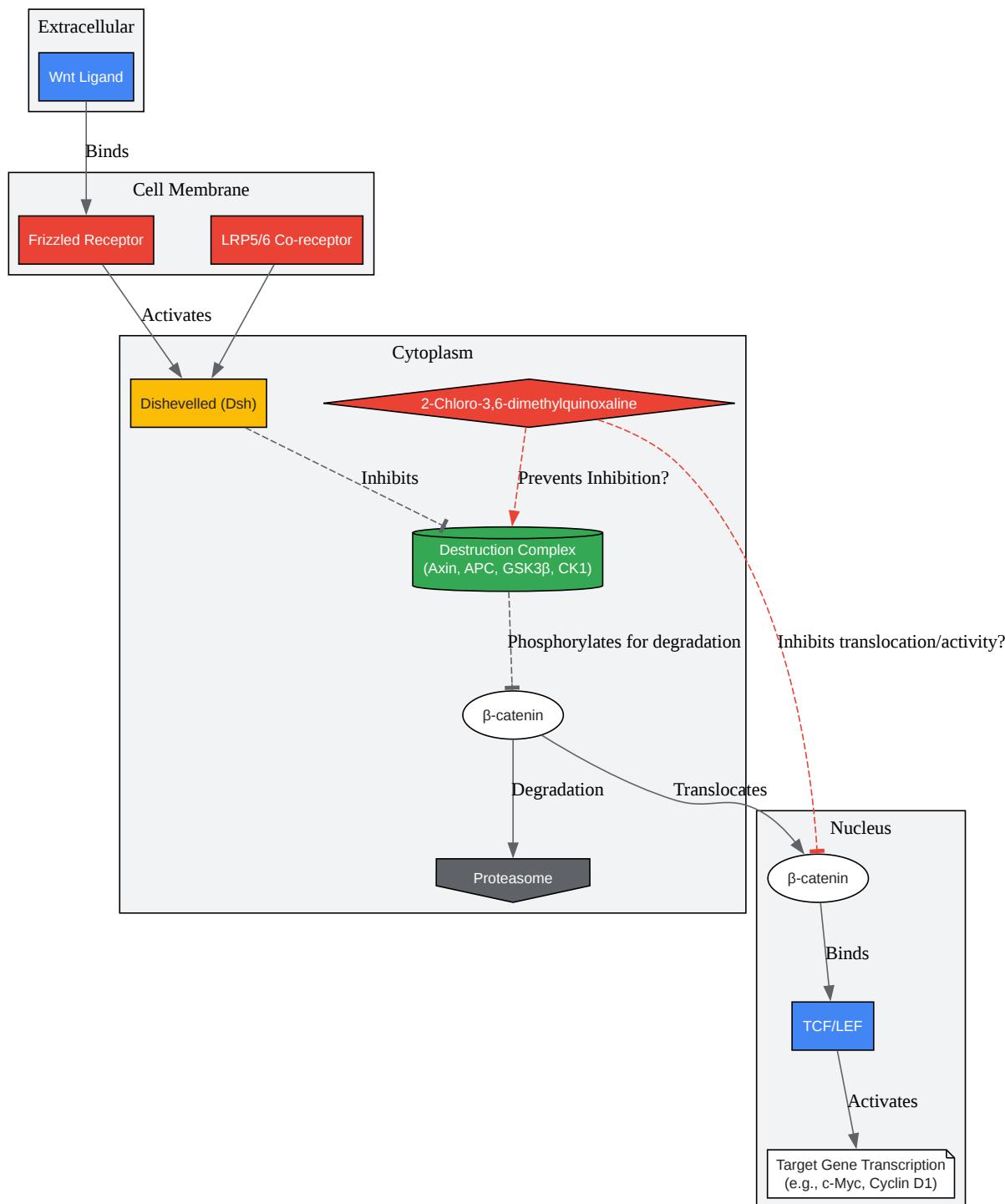
Logical Workflow for Synthesis and Purification



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Caption: Synthetic workflow for **2-Chloro-3,6-dimethylquinoxaline**.

Signaling Pathway: Inhibition of Wnt/β-catenin

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